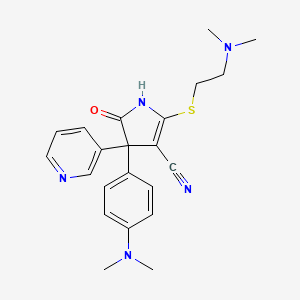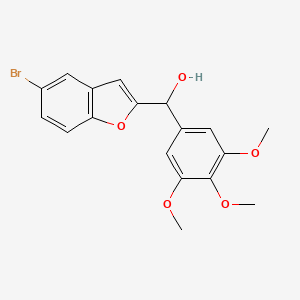![molecular formula C20H6Cl6N2NiO4 B15183211 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel CAS No. 47726-62-5](/img/structure/B15183211.png)
2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel is a complex organometallic compound It consists of a phenol derivative with multiple chlorine substitutions and a nickel coordination
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel typically involves multiple steps:
Formation of the phenol derivative: The initial step involves the chlorination of phenol to obtain 2,4-dichlorophenol. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of the oxazolo-benzoxazole core: The next step involves the formation of the oxazolo[5,4-f][1,3]benzoxazole core. This can be synthesized through a cyclization reaction involving 3,5-dichloro-2-hydroxybenzaldehyde and an appropriate amine under acidic conditions.
Coupling reaction: The final step involves coupling the chlorinated phenol derivative with the oxazolo-benzoxazole core. This can be achieved through a nucleophilic aromatic substitution reaction in the presence of a base such as potassium carbonate.
Nickel coordination: The last step involves the coordination of nickel to the phenol derivative. This can be achieved by reacting the phenol derivative with a nickel salt, such as nickel chloride, in the presence of a suitable ligand.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and oxazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the chlorinated positions, potentially leading to dechlorination. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, which can be used in catalytic reactions such as hydrogenation and polymerization.
Biology
In biology, the compound’s potential antimicrobial and antifungal properties are of interest. The multiple chlorine substitutions and nickel coordination may enhance its biological activity, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored
Industry
In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique structural features make it a valuable building block for the development of polymers, coatings, and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel involves its interaction with specific molecular targets. The multiple chlorine substitutions and nickel coordination allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenol: A simpler phenol derivative with two chlorine substitutions.
3,5-dichloro-2-hydroxybenzaldehyde: A precursor used in the synthesis of the oxazolo-benzoxazole core.
Nickel(II) chloride: A common nickel salt used in coordination chemistry.
Uniqueness
The uniqueness of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel lies in its complex structure, which combines multiple chlorine substitutions, a phenol derivative, and a nickel coordination. This unique combination of features allows it to exhibit a range of chemical and biological activities that are not observed in simpler compounds.
Propiedades
Número CAS |
47726-62-5 |
|---|---|
Fórmula molecular |
C20H6Cl6N2NiO4 |
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel |
InChI |
InChI=1S/C20H6Cl6N2O4.Ni/c21-5-1-7(15(29)9(23)3-5)19-27-13-11(25)18-14(12(26)17(13)31-19)28-20(32-18)8-2-6(22)4-10(24)16(8)30;/h1-4,29-30H; |
Clave InChI |
KRASZLXTDSDRKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=NC3=C(O2)C(=C4C(=C3Cl)OC(=N4)C5=C(C(=CC(=C5)Cl)Cl)O)Cl)O)Cl)Cl.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


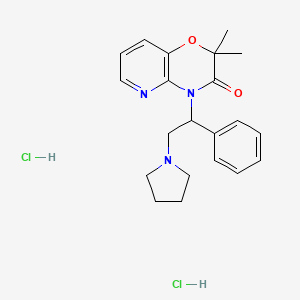
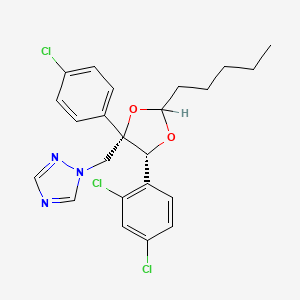
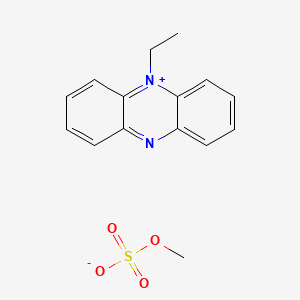
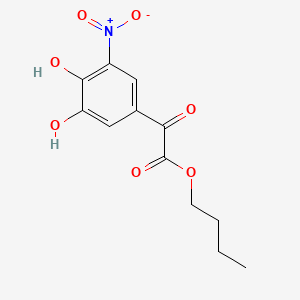
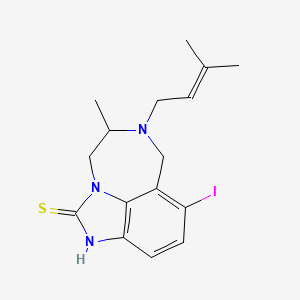
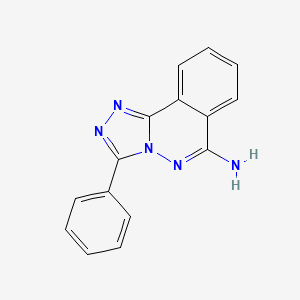
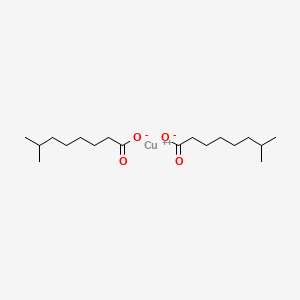
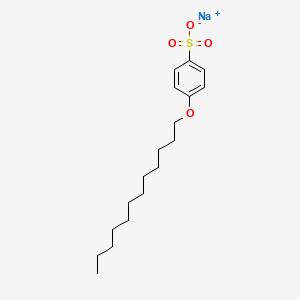
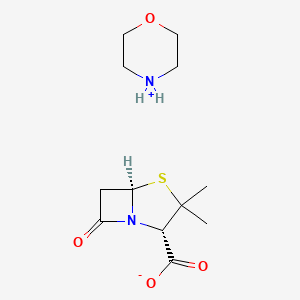
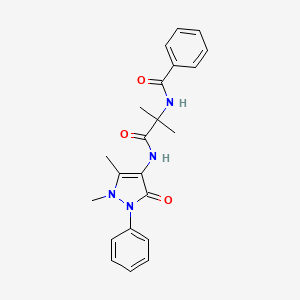
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
